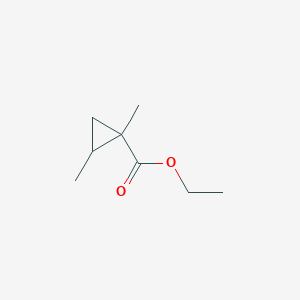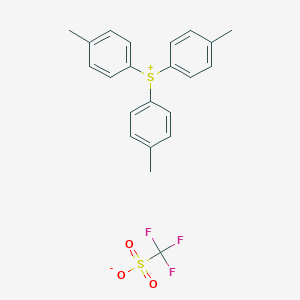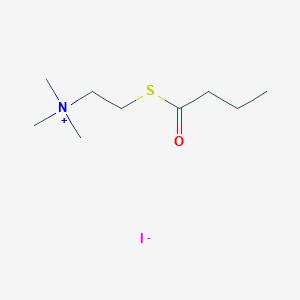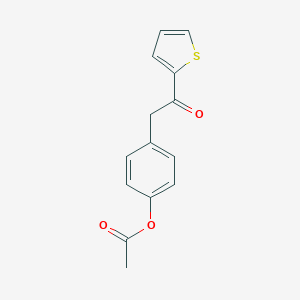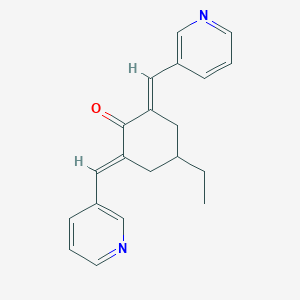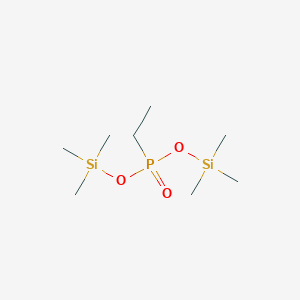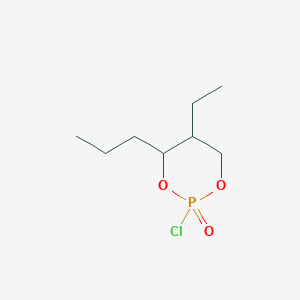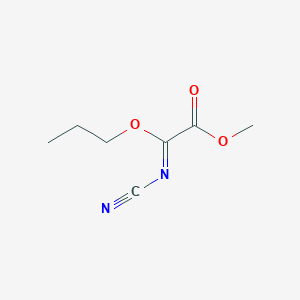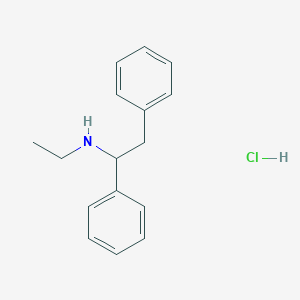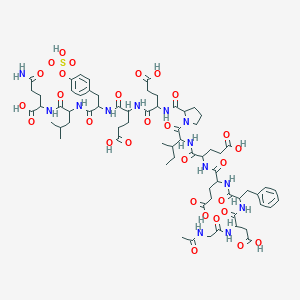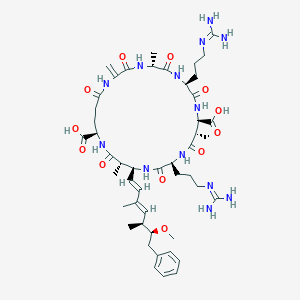![molecular formula C22H28FNO3 B161199 (2,3-二甲氧基苯基)-[1-[2-(4-氟苯基)乙基]哌啶-4-基]甲醇 CAS No. 139290-69-0](/img/structure/B161199.png)
(2,3-二甲氧基苯基)-[1-[2-(4-氟苯基)乙基]哌啶-4-基]甲醇
概述
描述
“(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol” belongs to the class of organic compounds known as dimethoxybenzenes . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C22H28FNO3 . The InChI code is 1S/C22H28FNO3/c1-26-20-5-3-4-19 (22 (20)27-2)21 (25)17-11-14-24 (15-12-17)13-10-16-6-8-18 (23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 373.47 . The compound should be stored in a dry environment at a temperature between 2-8°C .科学研究应用
5-羟色胺受体拮抗作用
(2,3-二甲氧基苯基)-[1-[2-(4-氟苯基)乙基]哌啶-4-基]甲醇已被研究其作为5-羟色胺5HT2A受体拮抗剂的潜力。这种特性使其在治疗各种疾病如精神病、抑郁症、焦虑症、药物成瘾、强迫症、冠状动脉痉挛、厌食症、纤维肌痛和心律失常方面具有用处(Habernickel, 2002)。
抗肿瘤药物
这种化合物的衍生物已被合成并评估其作为抗肿瘤药物的潜力。一项研究表明合成了一种高效的衍生物,对肿瘤细胞系表现出选择性细胞毒性(Hayakawa et al., 2004)。
X-射线晶体结构和弱相互作用
对这种化合物的衍生物的晶体结构的研究,如二乙基4-(4-氟苯基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯,为这些化合物的自组装提供了见解。了解它们的非共价相互作用可以影响晶体堆积,这对制药应用具有重要意义(Shashi et al., 2020)。
合成和表征
各种研究已集中在这种化合物及其衍生物的合成和表征上,探索它们的分子结构、构象和氢键模式。这些方面对于理解该化合物的药理学性质至关重要(Naveen et al., 2015)。
用SPECT可视化5-HT2A受体
这种化合物的衍生物已被探索其在脑成像中的潜力,特别是用单光子发射计算机断层扫描(SPECT)可视化5-HT2A受体。这种应用在神经学和精神病学领域具有重要意义(Blanckaert et al., 2005)。
药理学特性
已经检查了这种化合物的衍生物的药理学特性,如其对5-羟色胺受体的影响。这些研究有助于理解该化合物作为治疗剂的潜力(Kimura et al., 2004)。
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861354 | |
| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
CAS RN |
139290-69-0 | |
| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)

